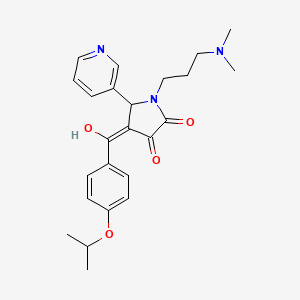
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H29N3O4 and its molecular weight is 423.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H26N2O3
- Molecular Weight : 342.44 g/mol
Structural Features
- The compound contains a pyrrolone ring, which is known for its ability to interact with various biological targets.
- The presence of a dimethylamino group suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.
Pharmacological Profile
-
Antidepressant Activity :
- Similar compounds have been documented as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders. For instance, the related compound escitalopram has been shown to have high affinity for serotonin transporters, indicating that this compound may exhibit similar properties .
- Neuroprotective Effects :
- Antitumor Activity :
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Monoamine Transporters : By inhibiting serotonin and norepinephrine transporters, the compound may increase the availability of these neurotransmitters in the synaptic cleft, leading to enhanced mood and cognitive function.
- Modulation of Neurotransmitter Release : The dimethylamino group may facilitate interactions with receptors involved in neurotransmitter release, enhancing synaptic plasticity.
Case Study 1: Antidepressant Efficacy
A study conducted by Zhang et al. (2010) evaluated a series of citalopram analogues, including compounds structurally similar to our target molecule. The study reported that these analogues exhibited varying degrees of serotonin transporter inhibition, with some showing promising antidepressant-like effects in animal models .
Case Study 2: Neuroprotective Properties
Research published in the Journal of Medicinal Chemistry explored the neuroprotective properties of pyrrolone derivatives. The findings indicated that certain derivatives could significantly reduce neuronal cell death induced by oxidative stress, highlighting their potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| Escitalopram | Escitalopram | 414.43 g/mol | SSRI, antidepressant |
| Citalopram | Citalopram | 324.43 g/mol | SSRI, antidepressant |
| Target Compound | Target Compound | 342.44 g/mol | Potential SSRI, neuroprotective |
Propriétés
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-16(2)31-19-10-8-17(9-11-19)22(28)20-21(18-7-5-12-25-15-18)27(24(30)23(20)29)14-6-13-26(3)4/h5,7-12,15-16,21,28H,6,13-14H2,1-4H3/b22-20+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSBLJFOZPFKML-LSDHQDQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CN=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CN=CC=C3)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














